1-(1,3-Dihydroisobenzofuran-5-yl)ethan-1-amine
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Overview
Description
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anti-tumor, antibacterial, and anti-inflammatory agents . Additionally, these compounds are being explored for their potential use in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine can be compared with other similar compounds, such as (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine and 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride . These compounds share a similar benzofuran core structure but differ in their substituents and specific biological activities. The uniqueness of 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
VRDYNNVYBSHLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(COC2)C=C1)N |
Origin of Product |
United States |
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